1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS No.: 1018498-97-9
Cat. No.: VC2676287
Molecular Formula: C11H7FN2O4
Molecular Weight: 250.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1018498-97-9 |
---|---|
Molecular Formula | C11H7FN2O4 |
Molecular Weight | 250.18 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) |
Standard InChI Key | DUQRMDICQHLSSL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F |
Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F |
Introduction
Chemical Identity and Basic Properties
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound characterized by its pyridazine-based structure with specific functional group modifications. The compound is officially registered in chemical databases and possesses distinct molecular properties that define its chemical behavior and potential applications.
Fundamental Molecular Information
The compound is identified by its PubChem CID 54729766 and carries the CAS registry number 1018498-97-9 . Its molecular formula is C₁₁H₇FN₂O₄, with a calculated molecular weight of 250.18 g/mol . This molecular composition contributes to its specific chemical reactivity profile and physical properties. The compound belongs to the broader class of dihydropyridazine derivatives, which have been the subject of increasing scientific interest due to their diverse biological activities.
Nomenclature and Identification
Several systematic and alternative names have been assigned to this compound in chemical databases and literature. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, it is formally designated as 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid . Additional identifiers include its unique InChI notation (InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)) and InChIKey (DUQRMDICQHLSSL-UHFFFAOYSA-N), which enable precise digital identification and database retrieval .
Structural Characteristics
The molecular architecture of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid features a complex arrangement of atoms that determines its chemical behavior and biological interactions. Understanding these structural elements is crucial for predicting its reactivity and potential applications.
Core Structure and Functional Groups
The compound contains a dihydropyridazine core with several key functional groups that contribute to its chemical properties. It features a 4-fluorophenyl group attached at the N1 position, a hydroxyl group at position 4, an oxo group at position 6, and a carboxylic acid moiety at position 3 of the pyridazine ring . This arrangement of functional groups creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions.
Structural Comparisons
When examining related compounds in the pyridazine family, structural variations primarily occur at the N1 position and in the substitution patterns around the pyridazine ring. These modifications significantly impact physicochemical properties and biological activities. For instance, while our target compound features a 4-fluorophenyl substituent at N1, related compounds may contain different alkyl or aryl groups at this position, resulting in distinct property profiles.
Physicochemical Properties
The physicochemical properties of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid determine its behavior in different environments and its potential for various applications. These properties are directly related to its structural features and chemical composition.
General Physical Properties
Based on its molecular structure, 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid likely exists as a solid at standard temperature and pressure. The presence of the carboxylic acid group contributes to its acidic character, while the hydroxyl group adds to its hydrogen-bonding capabilities. These features influence its solubility profile and interactions with biological systems.
Solubility and Partition Behavior
The compound's structure suggests a mixed solubility profile. The carboxylic acid and hydroxyl groups enhance water solubility through hydrogen bonding, while the fluorophenyl ring contributes hydrophobic character. This amphiphilic nature may be advantageous for biological applications, potentially allowing the compound to interact with both aqueous environments and lipid membranes.
Synthesis and Preparation Methods
Efficient synthetic routes for producing 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are essential for its research applications and potential commercial development. Understanding these methods provides insight into production scalability and quality control.
Analytical Characterization
Characterization of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure, with distinctive signals for aromatic protons in the δ 7.2–8.0 ppm range and carbonyl carbons at approximately δ 160–170 ppm in related compounds. Mass spectrometry provides confirmation of the molecular weight, while infrared spectroscopy can verify functional group presence, particularly the carbonyl and hydroxyl groups.
Research Findings and Applications
Current research involving 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and structurally related compounds reveals potential applications across multiple scientific disciplines. These findings provide a foundation for further investigation and development.
Comparative Analysis of Related Compounds
Table 1 presents a comparative analysis of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with structurally related compounds, highlighting key differences in substituents and their effects on properties.
Structural Feature | Potential Biological Target | Hypothesized Interaction |
---|---|---|
Carboxylic acid group | Enzyme active sites | Ionic bonding with positively charged residues |
Hydroxyl group | Hydrogen bond acceptors/donors | Formation of hydrogen bonds with receptor sites |
4-Fluorophenyl group | Hydrophobic binding pockets | π-π interactions and hydrophobic effects |
Pyridazine core | Aromatic binding regions | π-stacking interactions |
Analytical Methods for Identification and Quantification
Reliable analytical methods are essential for the identification, characterization, and quality assessment of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in research and potential applications.
Spectroscopic Techniques
Several spectroscopic techniques are valuable for the structural characterization of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. NMR spectroscopy provides detailed information about the arrangement of atoms and functional groups, while infrared spectroscopy helps confirm the presence of specific functional groups such as carboxylic acids, hydroxyl groups, and carbonyl moieties.
Chromatographic Methods
Chromatographic techniques are essential for both qualitative and quantitative analysis of the compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) enables precise detection and quantification in complex mixtures. For compounds in this class, gradient elution methods using combinations of organic solvents and acidified water have proven effective for separation and analysis.
Future Research Directions
The unique structure and potential biological activities of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid suggest several promising avenues for future research and development.
Structure Optimization Studies
Future research could focus on structural modifications to optimize specific properties or activities. Potential modifications include:
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Substitution at different positions of the fluorophenyl ring
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Replacement of the hydroxyl group with other functional groups
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Esterification or amidation of the carboxylic acid moiety
Biological Activity Screening
Comprehensive biological screening of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid would provide valuable insights into its potential applications. Target areas for screening could include:
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Anti-inflammatory activity
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Antimicrobial properties
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Enzyme inhibition studies
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Receptor binding profiles
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